Cytotoxicity Against P388 Leukemia Cells: Pericosine A vs. Pericosine B, C, D, and E
Pericosine A exhibits the most potent in vitro cytotoxicity among all pericosine congeners against the murine P388 lymphocytic leukemia cell line. Direct comparison shows Pericosine A is 40-fold more potent than Pericosine B (ED50: 0.1 vs. 4.0 μg/mL) and over 150-fold more potent than Pericosine E (ED50: 0.1 vs. 15.5 μg/mL) [1]. This potency gap is critical for assay design and dose-response studies, as substituting Pericosine A with any other pericosine would require significantly higher concentrations to achieve comparable effects, potentially introducing off-target artifacts or solubility limitations.
| Evidence Dimension | In vitro cytotoxicity (ED50) |
|---|---|
| Target Compound Data | 0.1 μg/mL |
| Comparator Or Baseline | Pericosine B: 4.0 μg/mL; Pericosine C: 10.5 μg/mL; Pericosine D: 3.0 μg/mL; Pericosine E: 15.5 μg/mL |
| Quantified Difference | 40-fold more potent than Pericosine B; 105-fold more potent than Pericosine C; 30-fold more potent than Pericosine D; 155-fold more potent than Pericosine E |
| Conditions | Murine P388 lymphocytic leukemia cell line; ED50 determined from dose-response curves |
Why This Matters
Researchers requiring maximal potency in P388-based leukemia models should prioritize Pericosine A, as substitution with any other pericosine would require 30- to 155-fold higher concentrations, increasing cost and experimental variability.
- [1] Usami Y, et al. Synthetic Efforts for Stereo Structure Determination of Cytotoxic Marine Natural Product Pericosines as Metabolites of Periconia sp. from Sea Hare. Int J Mol Sci. 2008;9(3):401-421. View Source
